![molecular formula C18H12Cl2N2 B14377123 4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine CAS No. 89508-63-4](/img/structure/B14377123.png)
4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions of the pyrimidine ring, and a phenylethenyl group attached to the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dichloropyrimidine and styrene as the primary starting materials.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 6th positions can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenylethenyl group can undergo oxidation to form corresponding epoxides or reduction to form ethyl derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Epoxides and hydroxyl derivatives.
Reduction: Ethyl derivatives and reduced pyrimidine compounds.
Aplicaciones Científicas De Investigación
4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound serves as a probe for studying biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as DNA replication and protein synthesis.
Pathways Involved: It can inhibit the activity of enzymes like tyrosine kinases and topoisomerases, leading to disruption of cellular functions and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of 4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine, known for its use in various nucleophilic substitution reactions.
2,4-Dichloro-6-phenylpyrimidine: Another related compound with similar reactivity and applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethenyl group enhances its ability to interact with biological targets and participate in diverse chemical reactions, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
89508-63-4 |
|---|---|
Fórmula molecular |
C18H12Cl2N2 |
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
4,6-dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine |
InChI |
InChI=1S/C18H12Cl2N2/c19-16-12-17(20)22-18(21-16)15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-12H |
Clave InChI |
PFSZFULAVIYUGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC(=CC(=N3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


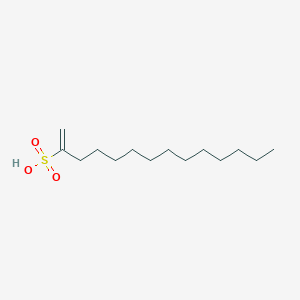
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
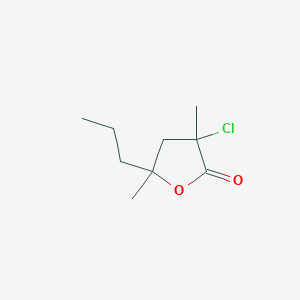
![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)
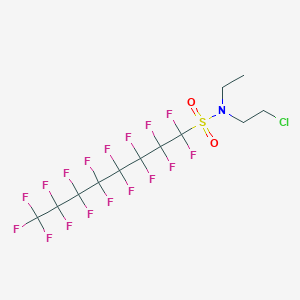
![4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde](/img/structure/B14377066.png)
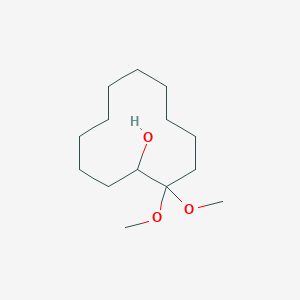
![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)
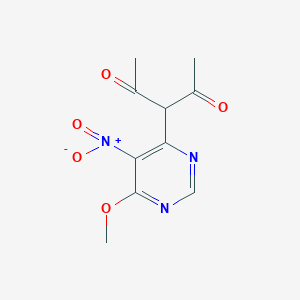
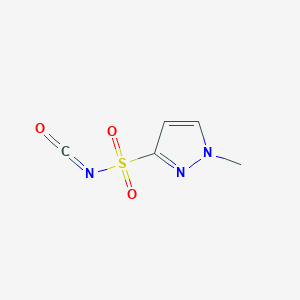
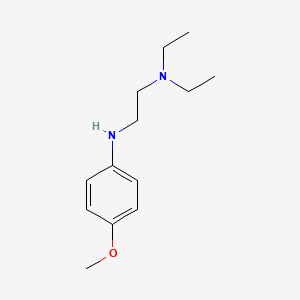
![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)
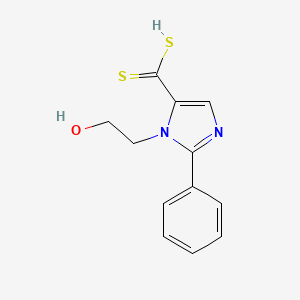
![3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol](/img/structure/B14377108.png)
